molecular formula C23H23N5O4 B8531282 tert-butyl 3-[1-(4-methoxycarbonylphenyl)triazol-4-yl]-5-methylindazole-1-carboxylate

tert-butyl 3-[1-(4-methoxycarbonylphenyl)triazol-4-yl]-5-methylindazole-1-carboxylate

Cat. No.: B8531282
M. Wt: 433.5 g/mol
InChI Key: NKMBKUGLSZYXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 3-[1-(4-methoxycarbonylphenyl)triazol-4-yl]-5-methylindazole-1-carboxylate: is a complex organic compound that belongs to the class of indazole derivatives. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a triazole ring, and a methoxycarbonyl phenyl group. These structural features make it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[1-(4-methoxycarbonylphenyl)triazol-4-yl]-5-methylindazole-1-carboxylate typically involves multiple steps, including the formation of the triazole ring and the indazole core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-[1-(4-methoxycarbonylphenyl)triazol-4-yl]-5-methylindazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

tert-butyl 3-[1-(4-methoxycarbonylphenyl)triazol-4-yl]-5-methylindazole-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-[1-(4-methoxycarbonylphenyl)triazol-4-yl]-5-methylindazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring and indazole core are known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-butyl 3-[1-(4-methoxycarbonylphenyl)triazol-4-yl]-5-methylindazole-1-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The unique combination of the triazole ring and indazole core in this compound sets it apart from these related compounds, contributing to its distinct properties and applications.

Properties

Molecular Formula

C23H23N5O4

Molecular Weight

433.5 g/mol

IUPAC Name

tert-butyl 3-[1-(4-methoxycarbonylphenyl)triazol-4-yl]-5-methylindazole-1-carboxylate

InChI

InChI=1S/C23H23N5O4/c1-14-6-11-19-17(12-14)20(25-28(19)22(30)32-23(2,3)4)18-13-27(26-24-18)16-9-7-15(8-10-16)21(29)31-5/h6-13H,1-5H3

InChI Key

NKMBKUGLSZYXRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(N=C2C3=CN(N=N3)C4=CC=C(C=C4)C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Copper sulfate pentahydrate (0.08 g; 0.33 mmol; 0.06 eq.) was added to a solution of tert-butyl-3-ethynyl-5-methyl-1H-indazole-1-carboxylate (1.55 g; 6.03 mmol; 1.0 eq.), methyl 4-azidobenzoate (prepared as described in JOC (2006), 71(15), 5822-5825; 1.20 g; 6.77 mmol; 1.1 eq.) and D-(−)-isoascorbic acid sodium salt (0.24 g; 1.22 mmol; 0.20 eq.) in DMF (15 mL) and water (0.50 mL). The reaction suspension was heated in MW at 80° C. for 45 min then poured into HCl (0.1 N solution) and extracted with EtOAc. Combined organic phases were washed with brine, dried over magnesium sulfate, filtered and concentrated. The crude was purified by flash chromatography on silica (n-heptane/EtOAc, gradient from 90:10 to 60:40) to give the title compound as a yellow solid. 1H NMR (300 MHz, DMSO) δ 9.66 (s, 1H), 8.35-8.25 (m, 3H), 8.20 (d, J=8.8 Hz, 2H), 8.05 (d, J=8.7 Hz, 1H), 7.54 (dd, J=1.5, 8.7 Hz, 1H), 3.91 (s, 3H), 2.53 (s, 3H), 1.69 (s, 9H). HPLC (Condition A): Rt 5.07 min (purity 96.8%). MS (ESI+): 434.4.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
D-(−)-isoascorbic acid sodium salt
Quantity
0.24 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
0.08 g
Type
catalyst
Reaction Step Two

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